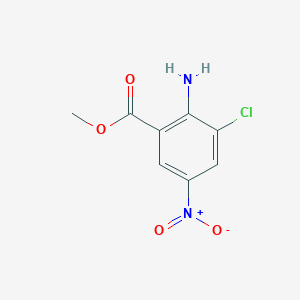

Methyl 2-amino-3-chloro-5-nitrobenzoate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

- The methyl ester group (-COOCH₃) produces a singlet at δ 3.93 ppm (3H).

- Aromatic protons resonate as distinct signals due to substituent effects:

- The amino group (-NH₂) appears as a broad singlet at δ 6.48 ppm (2H).

¹³C NMR :

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy :

- N-H stretch (amine): 3360–3280 cm⁻¹ (broad).

- C=O stretch (ester): 1720 cm⁻¹ .

- NO₂ asymmetric stretch: 1530 cm⁻¹ .

- C-Cl stretch: 740 cm⁻¹ .

Raman Spectroscopy :

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum exhibits key fragments:

- Molecular ion ([M]⁺) : m/z 230.6.

- Loss of methoxy group (-OCH₃): m/z 183.5.

- Cleavage of nitro group (-NO₂): m/z 168.4.

- Chlorine isotope pattern (³⁵Cl/³⁷Cl) confirms presence of Cl.

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 230.6 | Intact molecule |

| [M-OCH₃]⁺ | 183.5 | Benzoic acid derivative |

| [M-NO₂]⁺ | 168.4 | Dichloroaminobenzene |

Properties

Molecular Formula |

C8H7ClN2O4 |

|---|---|

Molecular Weight |

230.60 g/mol |

IUPAC Name |

methyl 2-amino-3-chloro-5-nitrobenzoate |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 |

InChI Key |

NQVDYKOGHUVUGH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N |

Origin of Product |

United States |

Preparation Methods

Nitration of Methyl Benzoate Derivatives

The initial step involves nitration of methyl benzoate or its derivatives to introduce the nitro group at the 5-position relative to the amino group. This is typically achieved by treating methyl benzoate with a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

- Reaction conditions: Concentrated HNO3/H2SO4 mixture, temperature maintained between 0°C to 50°C to control regioselectivity and avoid over-nitration.

- Outcome: Formation of methyl 2-amino-3-chloro-5-nitrobenzoate precursor with nitro group at the 5-position.

This step is critical for directing subsequent substitutions and ensuring the correct substitution pattern on the aromatic ring.

Chlorination

Chlorination introduces the chlorine atom at the 3-position. Two main approaches are reported:

- Chlorination using thionyl chloride (SOCl2): This reagent can be used to chlorinate the aromatic ring or convert carboxylic acids to acid chlorides, facilitating further transformations.

- Chlorination using N-chlorosuccinimide (NCS) or chlorine gas: These reagents allow selective chlorination under controlled conditions.

A representative procedure involves reacting 2-amino-3-methylbenzoic acid derivatives with chlorinating agents in solvents such as N,N-dimethylformamide (DMF) or sulfolane at elevated temperatures (90–110°C) for 1–2 hours, often with benzoyl peroxide as a radical initiator to improve yield.

Amination / Reduction of Nitro Group

The nitro group at the 5-position is typically reduced to an amino group using catalytic hydrogenation or chemical reductants:

- Catalytic hydrogenation: Using hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.

- Chemical reduction: Using tin(II) chloride (SnCl2) in hydrochloric acid or other reducing agents.

This step converts the nitro group to the amino group, essential for the final product structure.

Esterification to Methyl Ester

The final step is esterification of the carboxylic acid group to form the methyl ester. This is commonly achieved by:

- Reacting the corresponding 2-amino-3-chloro-5-nitrobenzoic acid with methanol in the presence of thionyl chloride (SOCl2) at 0–80°C for 12 hours.

- Alternatively, methylation reagents can be added to the acid dissolved in an organic solvent with inorganic acid catalysts at room temperature, followed by stirring and purification.

Representative Preparation Procedure

Detailed Research Findings and Analysis

- Yield and Purity: The overall yield for the multi-step synthesis ranges from 60% to 68%, with purity levels reaching 99% after purification by column chromatography or recrystallization.

- Reaction Solvents: Polar aprotic solvents such as DMF, dimethylacetamide, sulfolane, and DMSO are preferred for chlorination due to their ability to stabilize intermediates and facilitate radical reactions.

- Catalysts and Initiators: Benzoyl peroxide is commonly used as a radical initiator in chlorination to improve reaction efficiency and selectivity.

- Environmental and Safety Considerations: Some chlorination methods involve chlorine gas, which poses environmental and safety hazards. Alternative chlorinating agents like NCS are preferred for safer and more environmentally friendly processes.

- Industrial Feasibility: The described methods use commercially available and inexpensive starting materials such as m-toluic acid and methyl benzoate derivatives, making the process scalable for industrial production.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (60–75%) | None or mixed acid | 0–50°C | 1–3 h | High | Controls regioselectivity |

| Reduction | H2 + Pd/C catalyst | Ethanol or similar | Room temp to 50°C | 2–4 h | High | Mild conditions |

| Chlorination | NCS + benzoyl peroxide | DMF, sulfolane, or DMSO | 90–110°C | 1–2 h | 63–68 (overall) | Radical initiator improves yield |

| Esterification | SOCl2 + MeOH | Methanol | 0–80°C | 12 h | ~61 | Purification by chromatography |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

- Substitution reactions yield various substituted benzoates.

- Reduction reactions produce amino derivatives.

- Oxidation reactions result in nitroso or nitro compounds .

Scientific Research Applications

Chemistry: Methyl 2-amino-3-chloro-5-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-chloro-5-nitrobenzoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to the compound’s reactivity, allowing it to form reactive intermediates that can modify biological macromolecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Benzoate Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.